molecular formula C20H13ClN4O2 B5264529 3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Cat. No.: B5264529
M. Wt: 376.8 g/mol
InChI Key: SCYOWKVHCZUDAF-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl-oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide precursor under cyclization conditions.

    Coupling with the benzamide core: The oxadiazole intermediate is then coupled with a 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine and oxadiazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation and reduction: Products will include various oxidized or reduced forms of the original compound.

    Hydrolysis: Hydrolysis will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide
  • 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Uniqueness

3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-15-5-3-4-14(12-15)19(26)23-16-9-7-13(8-10-16)18-24-20(27-25-18)17-6-1-2-11-22-17/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYOWKVHCZUDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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